3-Nitro-1-phenoxy-butan-2-ol

Description

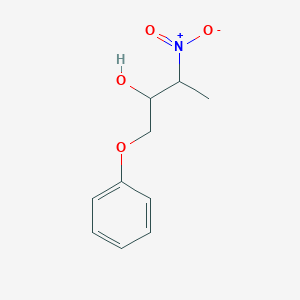

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

3-nitro-1-phenoxybutan-2-ol |

InChI |

InChI=1S/C10H13NO4/c1-8(11(13)14)10(12)7-15-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |

InChI Key |

AGLQPGZULAGICO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(COC1=CC=CC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Transformations of the Nitro Group:the Nitro Group is Not Just a Precursor to an Amine. Its Strong Electron Withdrawing Nature Activates Adjacent Protons and It Can Serve As a Leaving Group or Be Transformed into Other Functionalities.nih.govmdpi.com

Reduction: As mentioned, it can be fully reduced to an amine (NH₂) or partially reduced to a hydroxylamine (B1172632) (NHOH). wikipedia.org

Nef Reaction: Treatment with a strong base followed by acidification converts the nitroalkane functionality into a ketone.

Denitration: The nitro group can be removed and replaced with a hydrogen atom or other groups under specific reductive or radical conditions.

Reactions of the Secondary Hydroxyl Group:the Secondary Alcohol at the C 2 Position is a Key Site for Modification.

Oxidation: It can be oxidized to a ketone, yielding 3-nitro-1-phenoxy-butan-2-one. britannica.comwikipedia.orglibretexts.org Common reagents for this include chromic acid-based oxidants or milder conditions like the Swern or Dess-Martin oxidations. wikipedia.org

Esterification/Acylation: Reaction with acyl chlorides or anhydrides forms esters, which can serve as protecting groups or introduce new functionalities.

Alkylation: Conversion to an ether is possible, further modifying the molecule's properties.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles in an Sₙ2 reaction, often with inversion of stereochemistry. csueastbay.edulibretexts.org

Mechanistic Investigations of Formation and Transformation Reactions

Mechanistic Pathways of the Henry Reaction in the Context of 3-Nitro-1-phenoxy-butan-2-ol Synthesis

The synthesis of this compound is achieved through the Henry reaction, also known as the nitroaldol reaction. This reaction is a classic carbon-carbon bond-forming method that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the specific synthesis of this compound, the reactants would be 2-phenoxyacetaldehyde and 1-nitropropane.

The mechanistic pathway begins with the deprotonation of the nitroalkane (1-nitropropane) at the α-carbon by a base. This abstraction of an acidic proton results in the formation of a resonance-stabilized nitronate anion. wikipedia.org The nucleophilic carbon of the nitronate then attacks the electrophilic carbonyl carbon of 2-phenoxyacetaldehyde. This nucleophilic addition step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate. The final step involves the protonation of this alkoxide intermediate by the conjugate acid of the base used, yielding the final product, this compound, which is a β-nitro alcohol. wikipedia.org It is important to note that all steps of the Henry reaction are reversible. wikipedia.org

Catalyst systems play a crucial role in the Henry reaction, particularly in controlling the stereochemical outcome of the product. The synthesis of this compound can result in stereoisomers, and achieving high diastereo- and enantioselectivity is a significant focus of modern organic synthesis. Chiral metal catalysts are frequently employed to induce this selectivity. wikipedia.org

These catalytic systems typically involve a metal center, which acts as a Lewis acid, and a chiral ligand. The catalyst functions by coordinating to both the nitronate and the aldehyde, organizing them within a chiral environment in the transition state. This arrangement favors the approach of the nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer over the other. mdpi.comuwindsor.ca

Various catalyst systems have been developed for asymmetric Henry reactions, including those based on copper(II), zinc, and other transition metals, combined with chiral ligands such as bis(oxazolines), diamines, and amino alcohols. organic-chemistry.orgresearchgate.netmdpi.com The choice of metal, ligand, base, and solvent can significantly influence the reaction's efficiency, yield, and stereoselectivity. For instance, copper(II) complexes with chiral ligands have been shown to be effective catalysts, where the copper center coordinates the aldehyde, and the ligand's basic sites can interact with the nitroalkane. mdpi.commdpi.com The selectivity of these catalytic systems is highly dependent on the structure of the reactants. mdpi.com

Table 1: Examples of Catalyst Systems in Asymmetric Henry Reactions Note: This table presents general findings for asymmetric Henry reactions analogous to the synthesis of this compound.

| Catalyst System | Ligand Type | Typical Metal | Selectivity Outcome |

|---|---|---|---|

| Shibasaki Catalysts | Heterobimetallic | Lanthanum-Lithium-BINOL | High enantio- and diastereoselectivity |

| Evans/Trost Catalysts | Bis(oxazoline) | Copper(II), Zinc(II) | High enantioselectivity |

| Arai/Yanagisawa Catalysts | Chiral Diamine | Copper(II) Acetate | High enantioselectivity |

Elucidation of Reaction Mechanisms for Nitro Group Transformations

The nitro group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical structures. wikipedia.orgscispace.com

Reduction to Amines: One of the most common transformations is the reduction of the nitro group to a primary amine, which would yield 3-Amino-1-phenoxy-butan-2-ol. This transformation is fundamental in the synthesis of β-amino alcohols, which are valuable building blocks. wikipedia.org The mechanism of this reduction depends on the reagents used.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The nitro group is sequentially reduced to a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate before the final amine (-NH₂) is formed.

Metal/Acid Reduction: The use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is another common method. masterorganicchemistry.com This process involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage of reduction.

Conversion to Carbonyls (Nef Reaction): The nitro group can also be converted into a carbonyl group. If the nitro group is on a primary carbon, it can be converted to an aldehyde, and if on a secondary carbon, to a ketone. The mechanism of the Nef reaction involves the formation of the nitronate salt by treatment with a base, followed by acidification to produce the corresponding carbonyl compound and nitrous oxide (N₂O).

Other Transformations: The electron-withdrawing nature of the nitro group facilitates other reactions. For example, it can be eliminated to form a nitroalkene, or it can be displaced by other nucleophiles under certain conditions. wikipedia.orgscispace.com

Mechanistic Insights into Hydroxyl Group Reactivity (e.g., oxidation, derivatization)

The secondary hydroxyl group in this compound is also a site of significant reactivity. Its reactions are influenced by the adjacent electron-withdrawing nitro group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-Nitro-1-phenoxy-butan-2-one. The mechanism of oxidation varies with the oxidizing agent used.

Chromium-based reagents (e.g., PCC, PDC): These reagents typically involve the formation of a chromate ester intermediate. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (like pyridine), leading to the elimination of the chromium species and formation of the ketone.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, then deprotonates the carbon adjacent to the oxygen, leading to an intramolecular elimination reaction that produces the ketone, dimethyl sulfide, and carbon dioxide.

Derivatization: The hydroxyl group can be readily derivatized to form esters or ethers.

Esterification: Reaction with an acyl chloride or a carboxylic acid (under acidic catalysis, i.e., Fischer esterification) yields an ester. The mechanism involves nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification (e.g., Williamson Ether Synthesis): To form an ether, the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction.

The reactivity of the hydroxyl group and its adjacent C-H bond can be influenced by neighboring functional groups. Studies on similar molecules, like 3-methoxy-1-propanol, show that hydroxyl radicals preferentially abstract hydrogen atoms from carbon atoms adjacent to an oxygen atom, initiating degradation pathways. nih.govnih.govresearchgate.net This highlights the activation of these positions for radical reactions.

Kinetic Studies of Relevant Reaction Pathways

For the Henry reaction , the rate is dependent on the concentration of the nitroalkane, the aldehyde, and the base or catalyst. The rate-determining step can vary depending on the specific conditions, but it is often the C-C bond-forming step. The nature of the aldehyde (aliphatic vs. aromatic), the acidity of the nitroalkane, the strength of the base, and the solvent all have a significant impact on the reaction kinetics.

For hydroxyl group reactions , kinetic studies have been performed on various alcohols to understand their atmospheric degradation and reactivity. For instance, rate coefficients for the gas-phase reactions of alcohols with hydroxyl (OH) or chlorine (Cl) radicals have been determined. researchgate.netcopernicus.org These studies help quantify the reactivity of the C-H bonds at different positions within the molecule. For example, the rate constants for reactions of unsaturated alcohols with Cl atoms are on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net

Table 2: Illustrative Rate Coefficients for Reactions of Alcohols with Cl Atoms Note: This table shows kinetic data for analogous compounds to illustrate the principles of kinetic studies.

| Reactant Alcohol | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound |

|---|---|---|

| 3-Buten-1-ol | (2.63 ± 0.25) x 10⁻¹⁰ | Propane |

| 2-Buten-1-ol | (3.90 ± 0.35) x 10⁻¹⁰ | Methane |

| 3,3-Dimethylbutanal | (1.27 ± 0.08) x 10⁻¹⁰ | Ethane |

These kinetic data are crucial for understanding the relative reactivity of different functional groups and for modeling the behavior of these compounds in various chemical environments.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for structure confirmation and stereochemical assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-Nitro-1-phenoxy-butan-2-ol, including the connectivity of atoms and the relative stereochemistry of its two chiral centers (C2 and C3).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts (δ) for the protons in this compound are predicted based on analogous structures such as 1-phenoxy-2-propanol and 3-nitro-2-butanol. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.4 ppm). The protons on the butane chain will exhibit characteristic shifts influenced by adjacent electron-withdrawing groups (hydroxyl, nitro, and phenoxy). The proton attached to the carbon bearing the hydroxyl group (CH-OH at C2) would likely appear around δ 4.0-4.5 ppm, while the proton at the carbon with the nitro group (CH-NO₂) would be further downfield, typically in the δ 4.5-5.0 ppm range. The methyl protons (CH₃) would be the most upfield. The hydroxyl proton (-OH) signal is typically a broad singlet, its position being variable and dependent on solvent and concentration. Spin-spin coupling patterns (splitting) will be crucial for confirming the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The phenoxy group will show characteristic signals in the aromatic region (~115-160 ppm). The carbon attached to the oxygen of the phenoxy group (C-OAr) will be the most downfield among the aromatic carbons. The carbons of the butanol chain attached to the electronegative oxygen and nitro groups (C2 and C3) are expected to resonate in the range of δ 70-90 ppm. The carbon of the CH₂ group adjacent to the phenoxy ether linkage (C1) would appear around δ 70-75 ppm. The methyl carbon (C4) will be found in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguous assignment. A COSY spectrum would establish the coupling relationships between protons, confirming the -CH(OH)-CH(NO₂)-CH₃ sequence. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all ¹H and ¹³C signals. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are vital for determining the relative stereochemistry (syn or anti) of the substituents on the C2-C3 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally related compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OPh) | ~4.0 - 4.2 | ~70 - 75 |

| C2 (-CHOH) | ~4.2 - 4.5 | ~70 - 78 |

| C3 (-CHNO₂) | ~4.6 - 4.9 | ~80 - 88 |

| C4 (-CH₃) | ~1.5 - 1.7 | ~15 - 20 |

| Aromatic (C-H) | ~6.9 - 7.3 | ~115 - 130 |

| Aromatic (C-O) | - | ~158 - 160 |

| -OH | Variable (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., nitro and hydroxyl bands)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks for this molecule are:

Hydroxyl (-OH) Group: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol moieties.

Nitro (-NO₂) Group: The nitro group exhibits two distinct and strong stretching vibrations. The asymmetric stretch typically appears in the 1540-1560 cm⁻¹ range, while the symmetric stretch is found between 1370-1385 cm⁻¹. The presence of both strong bands is a clear indicator of the nitro functional group.

Aromatic C-H and C=C Bonds: The phenoxy group will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Bonds: The spectrum will also contain C-O stretching vibrations. The alcohol C-O stretch is expected around 1050-1150 cm⁻¹, and the aryl ether C-O stretch will also appear in this fingerprint region.

Aliphatic C-H Bonds: Stretching and bending vibrations for the aliphatic C-H bonds of the butane chain will be observed in their characteristic regions, typically just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Nitro | N-O asymmetric stretch | 1540 - 1560 | Strong |

| Nitro | N-O symmetric stretch | 1370 - 1385 | Strong |

| Aromatic | C-C stretch (in-ring) | 1450 - 1600 | Medium to Strong |

| Ether | C-O stretch (aryl-alkyl) | 1200 - 1260 | Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong |

| Aromatic | C-H stretch | 3010 - 3100 | Medium |

| Aliphatic | C-H stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₀H₁₃NO₄, which corresponds to a molecular weight of 211.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. libretexts.org This could lead to the loss of a propyl-nitro radical to form a fragment containing the phenoxymethyl group, or cleavage between C2 and C3.

Loss of the Nitro Group: The C-N bond can cleave, leading to the loss of a nitro group (•NO₂, 46 Da), resulting in a significant peak at m/z 165 (M - 46).

Cleavage of the Phenoxy Group: The ether bond can break, leading to the formation of a phenoxy radical (•OPh, 93 Da) or a phenoxy cation (⁺OPh, m/z 93) and a corresponding fragment for the rest of the molecule. A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also common from the fragmentation of phenoxy groups. slideshare.net

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would yield a peak at m/z 193 (M - 18). libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 211 | [C₁₀H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₀H₁₁NO₃]⁺ | Loss of H₂O (Dehydration) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of •NO₂ |

| 118 | [C₄H₈NO₃]⁺ | Loss of •C₆H₅O (Phenoxy radical) |

| 94 | [C₆H₆O]⁺ | Phenol ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Since this compound contains two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for investigating the stereochemistry of these chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The resulting ECD spectrum, which plots the difference in molar absorption (Δε) against wavelength, is highly sensitive to the absolute configuration of the molecule. While an achiral compound or a racemic mixture (an equal mixture of enantiomers) is ECD silent, each enantiomer of this compound would produce a spectrum that is a mirror image of its counterpart.

The analysis typically involves comparing the experimentally measured ECD spectrum with theoretical spectra generated by quantum-chemical calculations for the possible absolute configurations (e.g., (2R, 3R) or (2S, 3S)). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer being studied. The chromophores in the molecule, particularly the phenoxy group, will dominate the ECD spectrum.

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination (where applicable to derivatives or related compounds)

X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule. If a suitable single crystal of this compound or one of its derivatives can be grown, XRD can provide an unambiguous three-dimensional map of the atomic positions in the crystal lattice.

This technique not only confirms the molecular structure and connectivity but also establishes the absolute configuration (R/S assignment) of each chiral center without ambiguity. While obtaining a crystal of sufficient quality can be a challenge, the data from an XRD experiment is considered the "gold standard" for stereochemical assignment. In cases where the target compound itself does not crystallize well, it is common practice to synthesize a crystalline derivative (e.g., an ester or a urethane) to facilitate the analysis. The absolute configuration of the derivative can then be used to infer the stereochemistry of the parent alcohol. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Illustrative Data for FMO Analysis of 3-Nitro-1-phenoxy-butan-2-ol:

| Parameter | Illustrative Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates the energy of the highest occupied molecular orbital. A higher energy suggests a greater tendency to donate electrons. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital. A lower energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | 6.3 | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational methods can be used to map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways. This involves calculating the energies of reactants, products, intermediates, and transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, reaction pathway calculations could be used to study various transformations, such as the reduction of the nitro group, oxidation of the alcohol, or substitution reactions on the phenoxy ring. By calculating the activation energies for different possible pathways, one can predict which reactions are kinetically favored. For instance, in a base-catalyzed elimination reaction, computational analysis could determine whether the reaction proceeds via an E1 or E2 mechanism by locating the respective transition states and comparing their energies.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein. While the primary application is in biological systems, it can also be used to study interactions with catalysts.

If this compound were being investigated for its interaction with a specific enzyme or catalyst, molecular docking simulations could predict its binding affinity and conformation within the active site. The results are often expressed as a docking score, which is an estimate of the binding free energy.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic picture of the interactions, taking into account the flexibility of both the ligand and the receptor.

Illustrative Molecular Docking Results for this compound with a Hypothetical Catalyst:

| Parameter | Illustrative Value | Description |

| Docking Score | -8.2 kcal/mol | A more negative score typically indicates a stronger predicted binding affinity. |

| Key Interacting Residues | TYR-88, SER-122, LEU-205 | Hypothetical amino acid residues in the catalyst's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Conformational Analysis and Stereochemical Prediction

This compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The relative stability of these stereoisomers and the different conformations (rotamers) of the molecule can be investigated using computational methods.

Conformational analysis involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This allows for the identification of the lowest energy (most stable) conformations. For this compound, the orientation of the bulky phenoxy and nitro groups will significantly influence the preferred conformations due to steric hindrance. The presence of an intramolecular hydrogen bond between the hydroxyl group and the nitro group could also stabilize certain conformations.

By comparing the energies of the optimized geometries of the different stereoisomers, it is possible to predict their relative thermodynamic stabilities. This information is crucial for understanding the stereochemical outcome of synthetic reactions that produce this molecule.

Illustrative Conformational Energy Data for a Diastereomer of this compound:

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche 1 | 60° | 1.5 |

| Gauche 2 | -60° | 1.8 |

| Eclipsed | 0° | 5.2 (least stable) |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Synthetic Applications of 3 Nitro 1 Phenoxy Butan 2 Ol in Complex Molecule Construction

Precursor to Chiral β-Amino Alcohols and Related Nitrogen-Containing Compounds

One of the most significant applications of β-nitro alcohols like 3-Nitro-1-phenoxy-butan-2-ol is their conversion into chiral β-amino alcohols. mdpi.comresearchgate.net The nitro group is readily reduced to a primary amine under various conditions, a transformation that is fundamental in the synthesis of numerous biologically active compounds. masterorganicchemistry.comwikipedia.org

The reduction of the nitro group in this compound yields 3-amino-1-phenoxy-butan-2-ol. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, in the presence of hydrogen gas. wikipedia.org Alternatively, chemical reduction using metals like iron, tin, or zinc in acidic media can also be employed. masterorganicchemistry.com The stereochemical integrity of the two chiral centers at C-2 and C-3 is generally retained during this reduction, making it a powerful method for producing enantiomerically pure β-amino alcohols. mdpi.com

These resulting chiral β-amino alcohols are crucial intermediates in organic synthesis. researchgate.netresearchgate.netwestlake.edu.cn They are core components of many natural products, chiral auxiliaries, and pharmaceutical agents. nih.govmdpi.com The presence of both a hydroxyl and an amino group allows for further selective modifications, leading to a wide array of nitrogen-containing compounds.

Key Transformation:

Reactant: this compound

Product: 3-Amino-1-phenoxy-butan-2-ol

Significance: Creation of a chiral 1,2-amino alcohol moiety, a common pharmacophore.

Intermediate in the Synthesis of Optically Active Fine Chemicals

Chiral β-nitro alcohols are prized intermediates for the synthesis of optically active fine chemicals due to the versatile reactivity of both the nitro and hydroxyl functionalities. rsc.org this compound, with its defined stereochemistry, serves as an excellent starting point for molecules that require precise three-dimensional arrangements for their function.

The synthetic utility of this intermediate is rooted in the array of transformations its functional groups can undergo. The nitro group can be converted into other functionalities besides an amine, such as an oxime or a ketone (via the Nef reaction), while the hydroxyl group can be oxidized, esterified, or used as a directing group. nih.govwikipedia.org This multi-functionality allows for the stepwise and controlled construction of complex target molecules.

Scaffold for the Introduction of Diverse Functional Groups

The structure of this compound is a scaffold that allows for the introduction of diverse functional groups through the selective reaction of its three main components: the nitro group, the hydroxyl group, and the phenoxy moiety. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of specific stereoisomers of β-nitroalcohols is a significant challenge in organic chemistry. rsc.org The Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction, is the primary route to these compounds. wikipedia.orgsciencemadness.org Future research will undoubtedly focus on creating novel catalytic systems to control the stereochemical outcome of the synthesis of compounds like 3-Nitro-1-phenoxy-butan-2-ol with exceptional precision and efficiency.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-nitroalcohols. mdpi.com Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in Henry reactions. mdpi.com Future work will likely involve the design of more sophisticated bifunctional organocatalysts that can simultaneously activate both the nitroalkane and the aldehyde, leading to higher enantioselectivities and diastereoselectivities. mdpi.com

Metal-Based Catalysis: Chiral metal complexes have a proven track record in catalyzing asymmetric Henry reactions. ingentaconnect.comresearchgate.net Copper, zinc, and rare-earth metal complexes, in particular, have shown great promise. acs.orgrsc.orgnih.gov The development of new chiral ligands that can create a more defined and restrictive chiral environment around the metal center will be a key area of research. organic-chemistry.org This will enable finer control over the stereochemical outcome and potentially allow for the selective synthesis of any of the four possible stereoisomers of this compound.

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical catalysts. rsc.orgresearchgate.net Hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have been utilized for the synthesis of chiral β-nitroalcohols. mdpi.comresearchgate.netnih.gov Future research will likely focus on enzyme engineering and directed evolution to create tailor-made biocatalysts with enhanced substrate scope, stability, and stereoselectivity for the synthesis of specific nitroalcohols. acs.org

| Catalyst Type | Key Features & Advantages | Future Research Directions |

| Organocatalysts | Metal-free, readily available, tunable chirality. | Design of bifunctional catalysts for enhanced stereocontrol. |

| Metal-Based Catalysts | High catalytic activity, potential for high selectivity. | Development of novel chiral ligands for precise stereochemical control. |

| Biocatalysts | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme engineering and directed evolution for tailored substrate specificity. |

Integration of Continuous Flow Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, particularly for reactions involving potentially hazardous reagents or intermediates. cardiff.ac.uk Continuous flow chemistry, utilizing microreactors, offers a safer, more efficient, and scalable alternative to traditional batch processes. acs.orgresearchgate.netunimi.itneuroquantology.com

The synthesis of nitroalcohols often involves nitromethane, an energetic compound, making safety a primary concern in large-scale production. cardiff.ac.uk Microreactors provide a significantly higher surface-area-to-volume ratio compared to batch reactors, allowing for superior heat and mass transfer. researchgate.netmdpi.com This enhanced control over reaction parameters minimizes the risk of thermal runaways and the formation of hazardous byproducts. acs.orgeuropa.eu

Future research will focus on optimizing the Henry reaction for this compound synthesis in continuous flow systems. This will involve the development of immobilized catalysts that can be packed into the reactor, allowing for easy separation and reuse. researchgate.net The integration of in-line purification and analysis techniques will further streamline the manufacturing process, enabling a fully automated and highly efficient synthesis of this and other valuable nitroalcohols. mit.edu The ability to safely scale up the production will be crucial for the potential industrial applications of these compounds. cardiff.ac.uk

Exploration of New Reactivity Modes and Cascade Reactions

The rich functionality of this compound makes it an ideal substrate for the exploration of novel reactivity and the design of elegant cascade reactions. wikipedia.org Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single synthetic operation, which is highly desirable in terms of efficiency and sustainability. wikipedia.org

The nitro and hydroxyl groups in β-nitroalcohols can participate in a variety of transformations. The nitro group can be reduced to an amine, opening up pathways to valuable amino alcohols, which are important chiral building blocks. mdpi.comstudfile.net The hydroxyl group can be oxidized or can act as a nucleophile. Future research will likely explore domino reactions that leverage the dual reactivity of these functional groups. For instance, a reaction sequence could be initiated at one functional group, which then triggers a subsequent transformation at the other. researchgate.net

Multicomponent reactions (MCRs) that incorporate a nitroalkane, an aldehyde, and a third component could lead to the direct synthesis of highly functionalized molecules derived from a this compound scaffold. bohrium.comjocpr.comorganic-chemistry.org The development of novel MCRs and cascade reactions will not only provide rapid access to complex molecules but also expand the synthetic utility of β-nitroalcohols as versatile building blocks. nih.govnih.govmdpi.com

| Reaction Type | Description | Potential Application for this compound |

| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. wikipedia.org | Sequential functionalization of the nitro and hydroxyl groups to build complex heterocyclic structures. |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form a product containing substantial parts of all reactants. jocpr.comorganic-chemistry.org | Direct synthesis of complex molecules incorporating the this compound backbone. |

Applications in the Synthesis of Advanced Organic Materials

The unique structural features of this compound suggest its potential as a monomer or a key building block in the synthesis of advanced organic materials. nih.gov The presence of both a hydroxyl group and a nitro group, which can be transformed into other functionalities, offers multiple points for polymerization or incorporation into larger molecular frameworks.

Nitroalcohols can act as formaldehyde (B43269) donors and have been used as cross-linking agents in the production of resins and polymers. nih.gov The phenoxy group in this compound could impart specific properties, such as thermal stability or altered solubility, to the resulting polymers. Future research could explore the use of this compound in the synthesis of novel polyesters, polyurethanes, or epoxy resins with tailored properties.

Furthermore, the chiral nature of this compound makes it an attractive candidate for the development of chiral polymers and materials. These materials could find applications in chiral chromatography, asymmetric catalysis, and as components of optical devices. The exploration of its polymerization behavior and the properties of the resulting materials represents a promising avenue for future research.

Q & A

Basic: What synthetic methodologies are recommended for 3-Nitro-1-phenoxy-butan-2-ol, and how can reaction yields be optimized?

Answer:

The synthesis of this compound likely involves nitro-group introduction and phenoxy coupling. A plausible route could include:

- Nitroalkylation : Reacting a nitroalkane with a carbonyl precursor (e.g., via Henry reaction) to form the nitrobutanol backbone.

- Phenoxy substitution : Using nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the phenoxy group.

Optimization strategies: - Catalysts : Transition-metal catalysts (e.g., CuI for SNAr) improve coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity .

- Temperature control : Stepwise heating (e.g., 60–80°C for nitroalkylation, 100–120°C for coupling) minimizes side reactions .

Basic: What analytical techniques are most effective for purity assessment of this compound?

Answer:

Key techniques include:

- Chromatography : HPLC or GC-MS with UV/ECD detection to separate and quantify impurities .

- Spectroscopy :

- Elemental analysis : Validates molecular formula (C₁₀H₁₁NO₄) .

Advanced: How can computational methods predict the stability of this compound under varying pH and temperature conditions?

Answer:

Computational approaches include:

- DFT calculations : Models bond dissociation energies (BDEs) to predict thermal stability (e.g., nitro group decomposition thresholds) .

- Molecular dynamics (MD) : Simulates hydrolytic degradation in aqueous buffers (pH 2–12) to identify labile bonds .

- pKa prediction tools : Software like MarvinSuite estimates protonation states affecting solubility and reactivity .

Advanced: What strategies resolve contradictory spectral data (e.g., NMR vs. MS) during structural elucidation?

Answer:

Contradictions arise from dynamic effects (e.g., tautomerism) or isotopic interference. Mitigation steps:

- Cross-validation : Compare with high-resolution MS (HRMS) to confirm molecular ion peaks .

- Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of the phenoxy group) .

- Isotopic labeling : Synthesize deuterated analogs to isolate spectral signals .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; monitor vapor pressure using real-time sensors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How does steric hindrance from the phenoxy group influence regioselectivity in derivatization reactions?

Answer:

The bulky phenoxy group directs reactivity to less hindered sites:

- Nucleophilic attacks : Prefer the nitro-adjacent carbon due to reduced steric hindrance .

- Electrophilic substitution : Occurs at the para position of the phenoxy ring (meta positions are sterically shielded) .

Experimental validation: - X-ray crystallography : Determines spatial arrangement and steric bulk .

- Kinetic studies : Compare reaction rates of derivatives with varying substituents .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the nitro group .

- Container : Seal with PTFE-lined caps to minimize oxygen exposure .

Advanced: What mechanistic insights explain the nitro group’s electron-withdrawing effects on adjacent hydroxyl reactivity?

Answer:

The nitro group:

- Inductive effect : Withdraws electron density via σ-bonds, acidifying the hydroxyl proton (lower pKa) .

- Resonance effects : Delocalizes negative charge in deprotonated forms, stabilizing intermediates .

Experimental approaches: - pH-dependent UV/Vis : Tracks deprotonation shifts .

- Kinetic isotope effects (KIE) : Measures H/D exchange rates to probe acid strength .

Notes

- References exclude unreliable sources (e.g., BenchChem) per user guidelines.

- Methodological answers integrate evidence from PubChem, NIST, and CAS databases.

- Advanced questions emphasize mechanistic and computational rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.